![molecular formula C22H16Br2Cl2N2 B12297224 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound that belongs to the family of viologen derivatives. These compounds are known for their electrochromic properties, which means they can change color when an electric voltage is applied.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of 4-bromophenyl groups with bipyridine. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 4,4’-bipyridine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and requires a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride can undergo various types of chemical reactions, including:
Reduction: It can also be reduced, which is important for its reversible color-changing properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different viologen cations, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
科学的研究の応用
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound’s electrochromic properties make it useful in biosensors and other diagnostic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride exerts its effects is primarily based on its electrochromic properties. When an electric voltage is applied, the compound undergoes a reversible redox reaction, changing its oxidation state and, consequently, its color . This process involves the transfer of electrons between the viologen cation and the electrode, which is facilitated by the presence of the bromophenyl groups .
類似化合物との比較
Similar Compounds
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Similar in structure but with amino groups instead of bromine atoms.
1,1’-Bis(4-methylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Contains methyl groups instead of bromine atoms.
Uniqueness
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electrochromic properties, which are influenced by the presence of bromine atoms. These properties make it particularly suitable for applications in smart windows and electronic displays, where precise control over color changes is required .
特性
分子式 |
C22H16Br2Cl2N2 |
|---|---|
分子量 |
539.1 g/mol |
IUPAC名 |
1-(4-bromophenyl)-4-[1-(4-bromophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16Br2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChIキー |
SZZVFLMEAPHGOA-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Br)Br.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
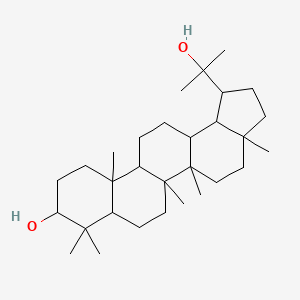
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
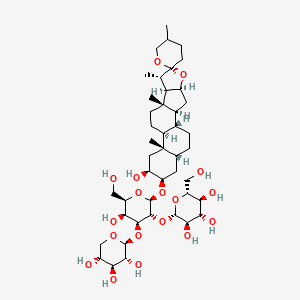
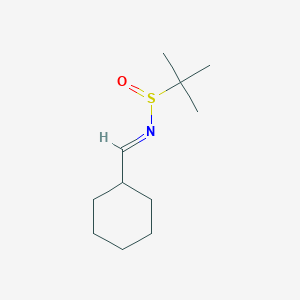
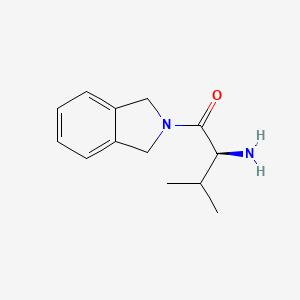
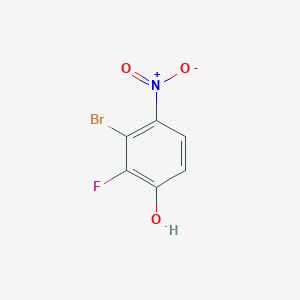

![5-[[4-(5-Bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B12297198.png)
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)
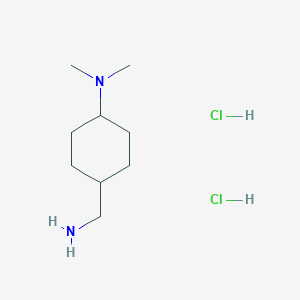
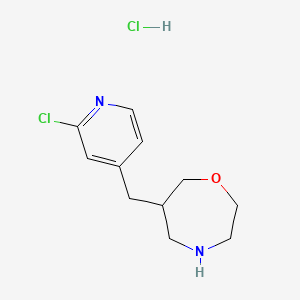
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)
